molecular formula C8H9F3N2 B1330738 3-Trifluoromethylbenzylhydrazine CAS No. 51421-34-2

3-Trifluoromethylbenzylhydrazine

Cat. No.: B1330738
CAS No.: 51421-34-2
M. Wt: 190.17 g/mol
InChI Key: ZWJSVMVEQWKXJZ-UHFFFAOYSA-N
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Description

3-Trifluoromethylbenzylhydrazine is a chemical compound with the molecular formula C8H9F3N2. It is known for its unique chemical structure, which features a trifluoromethyl group attached to a benzylhydrazine moiety.

Scientific Research Applications

3-Trifluoromethylbenzylhydrazine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3-Trifluoromethylbenzylhydrazine includes several hazard statements: H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethylbenzylhydrazine typically involves the reaction of 3-trifluoromethylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethylbenzylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylbenzaldehyde, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 3-Trifluoromethylbenzylhydrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Trifluoromethylbenzylamine
  • 3-Trifluoromethylbenzaldehyde
  • 3-Trifluoromethylbenzoic acid

Uniqueness

Compared to similar compounds, 3-Trifluoromethylbenzylhydrazine is unique due to its hydrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSVMVEQWKXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344815
Record name {[3-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-34-2
Record name [[3-(Trifluoromethyl)phenyl]methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[3-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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